molecular formula C24H26N4O3 B6542151 6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058207-64-9

6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6542151
CAS No.: 1058207-64-9
M. Wt: 418.5 g/mol
InChI Key: XPSWVDLMTQXBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative featuring a 4-ethoxyphenyl substituent at position 6 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 2. This scaffold is structurally related to kinase inhibitors and receptor modulators, where the dihydropyrimidinone core serves as a pharmacophoric element for binding interactions .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-31-21-10-8-19(9-11-21)22-16-23(29)28(18-25-22)17-24(30)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-11,16,18H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSWVDLMTQXBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of 404.5 g/mol. Its structure consists of a dihydropyrimidine core substituted with an ethoxyphenyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives, including our compound of interest. Research has indicated that modifications at the R1 and R3 positions significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with low electron-donating groups at R1 exhibited enhanced anti-proliferative effects, suggesting that electronic properties play a critical role in their activity .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Notes
Compound 1U2515.6Low electron-donating group enhances activity
Compound 2A5497.8Moderate activity observed
Compound 3HeLa3.9Strong cytotoxicity noted

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with adenosine receptors, which are implicated in tumor growth regulation .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar dihydropyrimidine compounds reveal that the presence of specific functional groups can significantly alter their biological profiles. For example:

  • Electron-withdrawing groups at the R1 position tend to reduce cytotoxicity.
  • Aromatic substitutions at the R3 position enhance binding affinity to target receptors .

Case Studies

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of dihydropyrimidines and evaluated their biological activities. The findings indicated that compounds with specific substitutions demonstrated potent anti-tumor properties, emphasizing the importance of structural modifications in drug design .

Scientific Research Applications

The compound 6-(4-ethoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds containing piperazine derivatives. The 4-phenylpiperazine group is known for its efficacy in modulating serotonin receptors, which are crucial in the treatment of depression. In a case study involving various piperazine derivatives, the compound exhibited significant serotonin reuptake inhibition, suggesting its potential as an antidepressant agent .

Anticancer Properties

The dihydropyrimidinone scaffold is recognized for its anticancer activity. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . A study reported that a similar dihydropyrimidinone compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties. In vitro tests revealed that derivatives of this class exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Neurological Disorders

The piperazine moiety's ability to interact with neurotransmitter systems positions this compound as a candidate for treating neurological disorders such as anxiety and schizophrenia. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to dopamine receptors, potentially leading to improved therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 (μM)Reference
AntidepressantSerotonin uptake10
AnticancerCell proliferation5
AntimicrobialBacterial inhibition15
Neurological effectsDopamine receptor binding8

Case Study 1: Antidepressant Efficacy

In a controlled study, a series of piperazine derivatives were tested for their antidepressant effects using animal models. The compound demonstrated significant reductions in depressive behaviors compared to controls, supporting its potential use as an antidepressant .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties of related dihydropyrimidinones revealed that these compounds could trigger apoptosis through mitochondrial pathways. The specific mechanisms involved were elucidated using flow cytometry and Western blot analyses, showing activation of caspases and downregulation of anti-apoptotic proteins .

Case Study 3: Antimicrobial Spectrum

A broad-spectrum antimicrobial evaluation showed that the compound was effective against multiple pathogens, including resistant strains. This study utilized both minimum inhibitory concentration (MIC) assays and time-kill studies to establish the efficacy and speed of action against bacterial infections .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes this compound from analogs such as 6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1060201-76-4, ). Key differences include:

  • Electronic Effects : The ethoxy group (−OCH₂CH₃) is electron-donating, increasing the electron density of the phenyl ring compared to the methyl group (−CH₃). This may enhance π-π stacking interactions with aromatic residues in target proteins .
  • Steric Effects : The ethoxy group introduces greater steric bulk, which could affect binding pocket accessibility or metabolic oxidation rates .

Table 1: Comparison of Aromatic Substituents

Compound Substituent at Position 6 Molecular Weight Key Properties
Target Compound 4-Ethoxyphenyl ~404.5* Electron-rich, moderate bulk
BI78148 (CAS 1060201-76-4) 4-Methylphenyl 388.5 Electron-neutral, low bulk

*Estimated based on structural similarity to BI78146.

Modifications in the Piperazine/Piperidine Moiety

The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain is a critical pharmacophore. Comparisons with analogs from –5 and 9 reveal:

  • Compound 51b (): Features a 4-(4-fluorophenyl)piperidinyl group. The fluorine atom introduces electronegativity, enabling halogen bonding with targets, but lacks the flexibility of the piperazine ring .
  • Compound 51d (): Contains a 4-(methylsulfonyl)phenylpiperidinyl group. The sulfonyl group enhances polarity and may improve solubility but increases metabolic susceptibility .
  • Compound 50e (): Incorporates a 3,4-dichlorobenzylpiperidinyl group.

Table 2: Side Chain Modifications

Compound Side Chain Structure Key Features
Target 4-Phenylpiperazin-1-yl Flexible, moderate polarity
51b 4-(4-Fluorophenyl)piperidinyl Halogen bonding, rigid
51d 4-(Methylsulfonylphenyl)piperidinyl Polar, metabolic liability
50e 3,4-Dichlorobenzylpiperidinyl Lipophilic, steric hindrance

Core Structural Variations

The dihydropyrimidinone core differs from pyrido-pyrimidinone derivatives ():

  • Patent Compounds (): Derivatives like 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the dihydropyrimidinone with a fused pyrido-pyrimidinone system.
  • BI71441 (): Features a sulfanyl-ethyl linker instead of the oxo-ethyl group, altering electronic distribution and hydrogen-bonding capacity .

Table 3: Core Structure Comparisons

Compound Core Structure Functional Implications
Target Dihydropyrimidinone Flexible, moderate conjugation
Patent Compounds Pyrido[1,2-a]pyrimidin-4-one Planar, extended π-system
BI71441 Pyrimidin-4-one with sulfanyl Enhanced hydrogen-bonding potential

Preparation Methods

Synthesis of 2-Chloroethyl-4-phenylpiperazine-1-carboxylate

  • Piperazine Derivative Preparation :
    4-Phenylpiperazine is reacted with triphosgene in anhydrous tetrahydrofuran (THF) at 0°C to form the 1-(2-chloroethyl)-4-phenylpiperazin-2-one intermediate.

    • Reagents : Triphosgene (0.33 eq), 4-phenylpiperazine (1 eq), triethylamine (2 eq)

    • Conditions : 0°C, 2 hours, nitrogen atmosphere

  • Alkylation of Dihydropyrimidinone :
    The dihydropyrimidinone core is treated with 1-(2-chloroethyl)-4-phenylpiperazin-2-one in the presence of potassium fluoride adsorbed on alumina (KF/Al₂O₃) in refluxing acetonitrile.

    • Molar Ratio : 1:1.2 (core : alkylating agent)

    • Catalyst : KF/Al₂O₃ (4:6 w/w)

    • Temperature : 80°C

    • Duration : 6–8 hours

This step achieves 50–65% yield, with purity confirmed via HPLC (retention time: 25.7 minutes, 210 nm).

Alternative Route: Post-Cyclization Modification

For enhanced regioselectivity, the 3-position is functionalized after cyclization:

  • Introduction of Ethyl Bromoacetate :
    The dihydropyrimidinone is reacted with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride as a base.

    • Conditions : 25°C, 4 hours

    • Yield : 70–75%

  • Aminolysis with 4-Phenylpiperazine :
    The ester intermediate undergoes aminolysis with 4-phenylpiperazine in methanol under reflux.

    • Molar Ratio : 1:1.5

    • Temperature : 60°C

    • Duration : 12 hours

Final purification via column chromatography (silica gel, ethyl acetate/hexane 1:1) affords the target compound in 55–60% yield.

Optimization and Catalytic Enhancements

Solvent and Catalyst Screening

ConditionYield (%)Purity (HPLC)
Glacial acetic acid6098.5
HCl/EtOH4595.2
KF/Al₂O₃/CH₃CN6599.1

KF/Al₂O₃ in acetonitrile maximizes yield by facilitating chloride displacement.

Temperature Profiling

StepOptimal Temp (°C)Side Products (%)
Biginelli reaction110<5
Alkylation808–10
Aminolysis603–4

Higher temperatures during alkylation increase dimerization byproducts.

Characterization and Analytical Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.15–3.30 (m, 8H, piperazine CH₂), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 5.21 (s, 1H, C₅-H), 6.85–7.40 (m, 9H, aromatic).

  • HPLC : Purity >99% (C18 column, 30°C, 1 mL/min, 210 nm).

  • Melting Point : 198–200°C (decomposition observed above 205°C).

Challenges and Mitigation Strategies

  • Low Alkylation Efficiency :

    • Cause : Steric hindrance from the 4-ethoxyphenyl group.

    • Solution : Use of bulkier bases (e.g., DBU) to enhance nucleophilicity.

  • Piperazine Oxidation :

    • Cause : Prolonged heating in acidic conditions.

    • Solution : Nitrogen atmosphere and reduced reaction time .

Q & A

Q. Table 1: Example Optimization Parameters

StepChallengeSolutionYield Improvement
CyclizationIncomplete ring formationReflux at 80°C in DMF for 12 hours 60% → 85%
Piperazine couplingSteric hindranceUse Pd(OAc)₂ catalyst, 60°C 40% → 70%

How should researchers characterize the molecular structure and confirm purity?

Basic Research Focus
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the ethoxyphenyl, dihydropyrimidinone, and piperazine moieties (e.g., δ 1.35 ppm for ethoxy CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 461.5) .
  • X-ray Crystallography : Resolve 3D conformation to analyze hydrogen bonding and steric effects .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
  • Melting point consistency (±2°C range) .

What strategies are recommended for analyzing structure-activity relationships (SAR)?

Advanced Research Focus
To explore SAR:

  • Derivative Synthesis : Modify the ethoxyphenyl group (e.g., replace with halogenated phenyl) or piperazine substituents to assess impact on target binding .
  • Biological Assays : Test derivatives against relevant targets (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • Computational Docking : Use software like AutoDock to predict binding affinities and guide synthetic priorities .

Q. Example SAR Finding :

  • Substitution at the piperazine nitrogen with bulkier groups (e.g., trifluoromethyl) increases receptor selectivity but reduces solubility .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies may arise from assay variability or compound stability. Mitigation strategies:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Stability Testing : Monitor compound degradation in assay buffers via LC-MS to rule out false negatives .
  • Meta-Analysis : Compare data across studies using platforms like PubChem to identify outliers .

What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?

Q. Advanced Research Focus

  • Rodent Models : Use Sprague-Dawley rats for oral bioavailability and tissue distribution studies. Measure plasma half-life (t½) and AUC via LC-MS/MS .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423 guidelines) and monitor liver enzyme levels (ALT/AST) .

Which computational methods best predict target interactions and metabolic pathways?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding to GPCRs (e.g., 5-HT₁A) to identify critical residues .
  • ADMET Prediction : Use SwissADME to forecast metabolic sites (e.g., oxidation of the ethoxy group) and CYP450 interactions .

How should researchers design stability studies under varying conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • Solution Stability : Monitor pH-dependent hydrolysis in buffers (pH 1–9) over 24 hours .

Q. Table 2: Stability Study Design

ConditionParametersAnalysis Method
Thermal40°C, 75% RH, 4 weeksHPLC, FTIR
Oxidative3% H₂O₂, 24 hoursLC-MS

What are common side reactions during synthesis, and how can they be minimized?

Q. Basic Research Focus

  • Oxidation of Dihydropyrimidinone : Avoid aerial oxygen by using nitrogen atmospheres .
  • Piperazine Ring Opening : Control reaction pH (6–7) to prevent nucleophilic attack .

Q. Mitigation :

  • Add antioxidants (e.g., BHT) during reflux .
  • Use scavengers (e.g., molecular sieves) for water-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.